molecular formula C28H32N8O6 B1666614 Adenosine amine congener CAS No. 96760-69-9

Adenosine amine congener

Cat. No. B1666614
CAS RN: 96760-69-9
M. Wt: 576.6 g/mol
InChI Key: JFRJCQJVFMHZOO-QZHHGCDDSA-N
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Description

Adenosine amine congener, also known as ADAC, is a selective A1 adenosine receptor agonist . It can ameliorate noise- and cisplatin-induced cochlear injury . ADAC also has neuroprotective effects .


Synthesis Analysis

ADAC is a synthetic A1 AR agonist . It was designed in a functionalised congener concept . This compound is able to cross the blood-brain barrier and is well tolerated by animals after systemic administration .


Molecular Structure Analysis

The chemical formula of ADAC is C28H32N8O6 . Its exact mass is 576.24 and its molecular weight is 576.614 .


Physical And Chemical Properties Analysis

The CAS number of ADAC is 96760-69-9 . Its molecular formula is C28H32N8O6 and its molecular weight is 576.61 .

Scientific Research Applications

Cochlear Rescue Agent

Adenosine amine congener (ADAC) has been shown to have significant protective effects on the cochlea. It is a selective A1 adenosine receptor agonist that can ameliorate noise- and cisplatin-induced cochlear injury. Studies have demonstrated the dose-dependent rescue effects of ADAC on noise-induced cochlear injury in rat models, establishing a critical time window for treatment .

Neuroprotective Effects

ADAC also exhibits neuroprotective properties. Its role as an A1 adenosine receptor agonist suggests it may help mitigate neurological damage in various contexts, although specific studies detailing these effects are needed for a more comprehensive understanding .

Modulation of Immune Response

The A1 adenosine receptor, which ADAC selectively activates, plays a crucial role in the modulation of immune responses. Adenosine acts as a regulator by mediating the activation of G protein-coupled adenosine receptor families, which includes A1, and is important under both physiological and pathological conditions .

Allosteric Modulation of Receptors

Research into the dynamics underlying allostery of the A1 adenosine receptor provides valuable insights into the receptor’s activation pathway. ADAC may influence these allosteric networks, affecting transient conformational states and communication between functional regions .

Mechanism of Action

Target of Action

Adenosine amine congener (ADAC) is a selective agonist for the A1 adenosine receptor . This receptor is one of the four G protein-coupled receptors for adenosine and is widely distributed in the body . It plays a modulatory role due to its effects in many organs and tissues .

Mode of Action

ADAC, as an A1 adenosine receptor agonist, interacts with its targets by binding to the A1 adenosine receptors . This interaction leads to a decrease in conduction time in the atrioventricular node of the heart . The conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action .

Biochemical Pathways

The A1 adenosine receptor, when activated by ADAC, modulates numerous normal and pathological processes through signaling pathways downstream from its coupled Gi protein . These effects include bradycardia, inhibition of neurotransmitter release, inhibition of lipolysis in adipocytes, inhibition of renal excretion, and induction of smooth muscle contraction .

Pharmacokinetics

ADAC is detected in cochlear perilymph within two minutes following intravenous administration and remains in perilymph above its minimal effective concentration for at least two hours . Pharmacokinetic studies have demonstrated a short (5 minutes) half-life of ADAC in plasma after intravenous administration without detection of degradation products .

Result of Action

ADAC has been shown to ameliorate noise- and cisplatin-induced cochlear injury . It has been demonstrated that ADAC mitigates noise-induced hearing loss in a dose- and time-dependent manner . ADAC also has neuroprotective effects .

Action Environment

The pharmacokinetic pattern of ADAC is significantly altered by exposure to noise, suggesting transient changes in the permeability of the blood-labyrinth barrier and/or cochlear blood flow . This indicates that environmental factors such as noise can influence the action, efficacy, and stability of ADAC .

Safety and Hazards

When handling ADAC, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Adenosine and its congeners, such as ADAC, are being looked forward to bringing a revolution in treatment of inflammation, viral infections, psychiatric and neurodegenerative disorders . More recently, ADAC emerged as a potentially effective treatment for noise-induced cochlear injury and hearing loss .

properties

IUPAC Name

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJCQJVFMHZOO-QZHHGCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914331
Record name N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine amine congener

CAS RN

96760-69-9
Record name Adenosine amine congener
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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